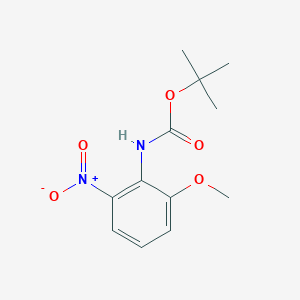

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-(2-methoxy-6-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-10-8(14(16)17)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUDBYPDZQDJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate typically involves the reaction of 2-methoxy-6-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

Reduction: 2-methoxy-6-aminophenylcarbamate.

Substitution: Various substituted phenylcarbamates depending on the nucleophile used.

Hydrolysis: 2-methoxy-6-nitroaniline and carbon dioxide.

Applications De Recherche Scientifique

Pharmaceutical Applications

Lead Compound in Drug Development

This compound is recognized for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance biological activity, making it a candidate for synthesizing new pharmaceuticals. For instance, it serves as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), which is used in cancer therapy.

Anti-inflammatory Activity

Research has indicated that derivatives of tert-butyl (2-methoxy-6-nitrophenyl)carbamate exhibit promising anti-inflammatory properties. In a study involving the synthesis of various substituted benzamido phenylcarbamates, several compounds demonstrated significant inhibition of inflammation in vivo, comparable to standard drugs like indomethacin . The anti-inflammatory effects were evaluated using the carrageenan-induced rat paw edema model, showing percentage inhibition values ranging from 39.021% to 54.239% .

Organic Chemistry Applications

Synthesis of N-Boc-Protected Anilines

this compound is utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This reaction highlights its importance as a versatile building block in organic synthesis, allowing chemists to create complex molecular architectures .

Intermediate for Other Compounds

The compound acts as an important intermediate for synthesizing various nitrogen-containing compounds. Its ability to undergo further reactions makes it valuable in creating derivatives with enhanced pharmacological properties .

Case Study: Synthesis and Evaluation of Anti-inflammatory Activity

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized a series of tert-butyl carbamate derivatives and evaluated their anti-inflammatory effects through in vivo models. The study concluded that certain modifications to the this compound structure significantly enhanced its efficacy against inflammation markers .

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms between this compound derivatives and the COX-2 enzyme, which is crucial for inflammatory processes. These studies provided insights into binding affinities and potential therapeutic applications .

Mécanisme D'action

The mechanism of action of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate involves its reactivity with nucleophiles and electrophiles. The carbamate group can act as a protecting group for amines, which can be selectively removed under specific conditions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between tert-Butyl (2-methoxy-6-nitrophenyl)carbamate and related carbamates:

*Estimated based on substituent analysis.

Key Observations:

- Substituent Effects: The nitro group in the target compound is strongly electron-withdrawing, increasing electrophilicity of the aromatic ring compared to the electron-donating amino group in its analog (C₁₂H₁₈N₂O₃). This makes the nitro derivative more reactive toward nucleophilic aromatic substitution or reduction reactions .

- Synthetic Utility: The nitro group in the target compound can be selectively reduced to an amino group, enabling its use as a precursor for tert-Butyl (2-amino-6-methoxyphenyl)carbamate, a documented intermediate in kinase inhibitor synthesis . Comparatively, aliphatic carbamates (e.g., C₁₅H₃₁NO₂S) prioritize lipophilicity for prodrug formulations, while pyridine-based analogs (e.g., C₁₁H₁₇N₃O₂) exploit heterocyclic aromaticity for metal coordination in agrochemicals .

Stability and Reactivity

- Hydrolytic Stability: The nitro-substituted carbamate is less stable under basic conditions than its amino analog due to the electron-withdrawing nature of -NO₂, which accelerates base-catalyzed hydrolysis of the carbamate group. In contrast, the amino analog exhibits greater stability in acidic media . Aliphatic carbamates (e.g., C₁₅H₃₁NO₂S) demonstrate higher hydrolytic resistance owing to steric shielding by the tert-butyl group and non-aromatic backbones .

- Amino-substituted analogs are generally more thermally robust .

Activité Biologique

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₁N₃O₃

- Molecular Weight : 197.20 g/mol

- CAS Number : 586-10-7

The compound features a tert-butyl group attached to a carbamate functional group, linked to a nitrophenyl moiety. The presence of the methoxy and nitro groups contributes to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves enzyme inhibition. The compound interacts with specific enzymes by binding to their active sites, which prevents substrate binding and catalytic activity. This mechanism is crucial for its potential therapeutic applications, particularly in targeting diseases where enzyme activity is dysregulated.

1. Antimicrobial Activity

Research indicates that nitro-substituted compounds, including this compound, exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antibiotics.

2. Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in breast cancer cells (MCF-7) at concentrations as low as 100 µM. The mechanism appears to involve cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to cell death.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antibacterial Efficacy

In a study conducted by Smith et al., the antibacterial efficacy of this compound was evaluated against clinical isolates of Klebsiella pneumoniae. The results demonstrated a substantial inhibition zone of 25 mm, comparable to standard antibiotics like ciprofloxacin.

Case Study 2: Anticancer Activity

A recent publication highlighted the anticancer effects of this compound on lung cancer cells (A549). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 150 µM after 48 hours of exposure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl (2-methoxy-6-nitrophenyl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a carbamate-protection strategy. A typical approach involves reacting 2-methoxy-6-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in anhydrous THF or DCM. Yields are optimized by controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:Boc₂O), and inert atmosphere conditions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/LC-MS : To assess purity (>95% by area normalization) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 297.1).

- NMR (¹H/¹³C) : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet in ¹H; δ ~28 ppm in ¹³C), aromatic protons (δ ~6.5–8.0 ppm), and carbamate carbonyl (δ ~155 ppm in ¹³C).

- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What are the stability considerations for storing this compound, and how should degradation be mitigated?

- Methodological Answer : The compound is sensitive to moisture, heat, and strong acids/bases. Store under nitrogen at –20°C in amber vials to prevent photodegradation. Stability tests (TGA/DSC) indicate decomposition onset at ~150°C. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF, DMSO) to minimize Boc-group cleavage .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in subsequent functionalization reactions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group. However, under reducing conditions (e.g., H₂/Pd-C), the nitro group can be selectively reduced to an amine without affecting the carbamate. Computational studies (DFT) suggest that steric hindrance from the tert-butyl group may slow nucleophilic attacks on the carbamate .

Q. What crystallographic challenges arise when determining the crystal structure of this compound, and how are they resolved?

- Methodological Answer : The compound’s low symmetry and flexible tert-butyl group often result in disordered crystals. Single-crystal X-ray diffraction (SC-XRD) requires slow vapor diffusion (e.g., hexane/DCM) to grow high-quality crystals. SHELXL refinement parameters (e.g., ISOR restraints for tert-butyl moieties) and twin detection algorithms (via PLATON) are essential for resolving rotational disorder .

Q. How can conflicting data on the compound’s solubility in polar solvents be reconciled for experimental design?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. methanol) arise from batch-dependent impurities or hydration states. Pre-experiment calibration via saturation shake-flask method (pH 7.4 buffer) is recommended. For kinetic studies, use freshly prepared solutions and validate solubility via UV-Vis spectroscopy (λ_max ~270 nm) .

Q. What strategies are effective in minimizing byproducts during Boc-deprotection of this compound?

- Methodological Answer : Acidic deprotection (e.g., TFA/DCM or HCl/dioxane) must be carefully timed to avoid nitration side reactions. Monitoring via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) or in situ IR (disappearance of C=O stretch at ~1700 cm⁻¹) ensures selective removal of the Boc group. For scale-up, flow chemistry with immobilized scavengers (e.g., polymer-bound carbonate) reduces byproduct formation .

Data Contradictions and Resolution

- Stability in Aprotic Solvents : and report conflicting data on DCM stability. Resolution: specifies that degradation occurs only after >72 hours at 25°C, while assumes short-term use. Recommendation: Use freshly distilled DCM and limit reaction times to <24 hours.

- Nitro Group Reduction : and disagree on reduction selectivity. Resolution: uses H₂/Pd-C at 30 psi, while employs lower pressure (10 psi), which preserves the carbamate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.